molecular formula C7H8OS B8750653 4-Ethylthiophene-2-carbaldehyde

4-Ethylthiophene-2-carbaldehyde

Cat. No. B8750653
M. Wt: 140.20 g/mol
InChI Key: ABPKANCPBHXONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylthiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylthiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

4-ethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H8OS/c1-2-6-3-7(4-8)9-5-6/h3-5H,2H2,1H3

InChI Key

ABPKANCPBHXONL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-ethylthiophene (2 g, 17.7 mmol) in ether (20 ml) under N2 at room temp is added butyl lithium, 2.5M in hexane solution (8.15 ml, 21.4 mmol) and the resulting straw coloured solution is heated to reflux for 20 minutes. The resulting cloudy solution is then cooled to room temperature before the slow addition of DMF (2 ml) over 2 minutes and the resulting solution is stirred at room temp for 1 hour. The reaction is quenched with aqueous saturated ammonium chloride (100 ml) and extracted with chloroform (100 ml). The organic layer is washed with brine, dried over magnesium sulphate and concentrated to give 4-ethyl thiophene-2-carbaldehyde as a light brown oil (2.48 g).
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2 g
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8.15 mL
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20 mL
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2 mL
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Synthesis routes and methods II

Procedure details

31.5 ml of phosphorus oxychloride was added dropwise to 26.0 ml of DMF and stirring carried out for 1 hour. 25.0 g (223 mmol) of 3-ethylthiophene was added dropwise thereto and, after stirring for 1 hour, stirring was conducted at 100° C. for 1 hour. After cooling to room temperature, dilution was carried out with dichloromethane and the mixture poured into saturated bicarbonate of soda solution and neutralization performed with aqueous sodium hydroxide solution. Extraction was then carried out with dichloromethane, followed by drying and concentrating. The residue was distilled and 25.7 g (183 mmol, 0.1 mmHg, 48-49° C). of an approximately 3:1 mixture of 3-ethylthiophenealdehyde and 4-ethylthiophenealdehyde was obtained as a colourless liquid.
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31.5 mL
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26 mL
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25 g
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Synthesis routes and methods III

Procedure details

3-Ethylthiophene (2 g, 17.8 mmol) dissolved in diethyl ether (18 ml) was added with a solution of n-butyl lithium in hexane (1.5 M, 14 ml, 21.4 mmol) at room temperature and refluxed by heating at 60° C. for 15 minutes. The reaction solution was returned to room temperature and added dropwise with dimethylformamide (2 ml, 23.2 mmol) dissolved in diethyl ether. After the reaction solution was stirred for 2 hours at room temperature, the reaction was stopped with saturated aqueous ammonium chloride, and the reaction solution was extracted with chloroform. The collected organic layer was washed with saturated brine, then dried over magnesium sulfate and concentrated under reduced pressure.
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2 g
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18 mL
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14 mL
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2 mL
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